molecular formula C20H20N2O2 B3213537 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid CAS No. 1120332-41-3

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid

Cat. No.: B3213537
CAS No.: 1120332-41-3
M. Wt: 320.4 g/mol
InChI Key: UEIUDHXBXDFVIK-UHFFFAOYSA-N
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Description

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution reactions, where cyclopentylamine reacts with a suitable leaving group on the indole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the phenyl ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo various substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products:

    Oxidation Products: Oxidized derivatives of the indole or phenyl ring.

    Reduction Products: Alcohol derivatives of the carboxylic acid group.

    Substitution Products: Halogenated or alkylated derivatives of the indole or phenyl ring.

Scientific Research Applications

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group, but without the cyclopentylamino and phenyl substitutions.

    2-Phenylindole: Lacks the cyclopentylamino and carboxylic acid groups but shares the indole and phenyl core structure.

    Cyclopentylamine: Contains the cyclopentylamino group but lacks the indole and phenyl structures.

Uniqueness: 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid is unique due to the combination of the cyclopentylamino, phenyl, and carboxylic acid groups on the indole core. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-20(24)15-10-14-11-17(13-6-2-1-3-7-13)22-19(14)18(12-15)21-16-8-4-5-9-16/h1-3,6-7,10-12,16,21-22H,4-5,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIUDHXBXDFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=CC(=C2)C(=O)O)C=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-(Cyclopentyl)amino-2-phenyl-1H-indole-5-carboxylic acid ethyl ester (5 g, 14.3 mmol) prepared in Example 28 was added to a solvent mixture of MeOH (20 mL) and water (20 mL). NaOH (1.3 g, 33.8 mmol) was added thereto, and the mixture was stirred for 4 h at room temperature. After completion of the reaction, MeOH was removed under reduced pressure, and 1N HCl was added to the residue. The resulting mixture was extracted with EtOAc, dried over anhydrous magnesium sulfate, and filtered. The solvent was removed under reduced pressure, and the residue was recrystallized from EtOAc and n-Hex to give the title compound.
Name
7-(Cyclopentyl)amino-2-phenyl-1H-indole-5-carboxylic acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid

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